,3,4,6-Tetramethoxybenzaldehyde possesses a methoxy group (CH3O) at each of the 2, 3, 4, and 6 positions on a benzene ring, linked to an aldehyde group (CHO). This structure suggests potential use as a building block in organic synthesis for the creation of more complex molecules with similar functional groups.
The presence of methoxy groups can influence the biological properties of molecules. Research into similar aromatic compounds with methoxy substitutions has explored their potential anti-cancer and anti-inflammatory properties [, ]. While no such research is currently documented for 2,3,4,6-Tetramethoxybenzaldehyde specifically, it is possible that researchers might explore its potential for similar applications.
Aromatic aldehydes with specific functional groups can be used in the development of new materials. For instance, research has explored the use of aromatic aldehydes in the creation of liquid crystals []. The unique structure of 2,3,4,6-Tetramethoxybenzaldehyde might be of interest for investigations into novel materials with specific properties.
2,3,4-Tetramethoxybenzaldehyde is an aromatic aldehyde characterized by the presence of four methoxy groups attached to a benzene ring. Its chemical formula is C10H12O4, and it possesses a molecular weight of 196.20 g/mol. This compound typically appears as white to light yellow crystalline powder and has a melting point in the range of 38-40 °C. It is known for its role as an important intermediate in organic synthesis, particularly in the pharmaceutical industry.
Research indicates that 2,3,4-tetramethoxybenzaldehyde exhibits various biological activities. It has been studied for its potential effects on tubulin-dependent GTP hydrolysis, which is crucial for cellular processes such as mitosis and intracellular transport. Additionally, compounds with similar structures have shown antibacterial and antifungal properties, suggesting that 2,3,4-tetramethoxybenzaldehyde may also possess antimicrobial activities.
The synthesis of 2,3,4-tetramethoxybenzaldehyde generally involves several steps:
2,3,4-Tetramethoxybenzaldehyde finds applications primarily in:
Several compounds share structural similarities with 2,3,4-tetramethoxybenzaldehyde. Below is a comparison highlighting its uniqueness:
The presence of four methoxy groups in 2,3,4-tetramethoxybenzaldehyde distinguishes it from these similar compounds by enhancing its solubility and reactivity towards specific
O-Alkylation remains a cornerstone for introducing methoxy groups into aromatic systems. For 2,3,4,6-tetramethoxybenzaldehyde, this typically involves sequential methylation of hydroxyl groups on a benzaldehyde precursor. A common approach utilizes dimethyl sulfate as the methylating agent in the presence of a strong base such as potassium carbonate. For example, gallic acid derivatives serve as starting materials, where hydroxyl groups undergo methylation under reflux conditions. In one documented procedure, anhydrous magnesium chloride acts as a catalyst, enhancing the electrophilicity of dimethyl sulfate and facilitating nucleophilic attack by deprotonated hydroxyl groups.
The reaction proceeds via an SN2 mechanism, where the base abstracts a proton from the phenolic hydroxyl group, generating a phenoxide ion. This ion reacts with dimethyl sulfate to form the methoxy substituent. Multi-step alkylation is required to achieve tetra-substitution, with careful control of stoichiometry and reaction duration to prevent over-alkylation or side reactions. Yield optimization often involves phase-transfer catalysts or polar aprotic solvents to improve reagent miscibility.
Table 1: Representative O-Alkylation Conditions for Methoxy Group Introduction
| Methylating Agent | Base | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Dimethyl sulfate | K₂CO₃ | MgCl₂ | Water/THF | 82.9 | |
| Methyl iodide | NaOH | Tetrabutylammonium bromide | DCM | 75.2 |
Synthesizing multi-methoxy benzaldehydes necessitates strategic protection of reactive aldehyde and hydroxyl groups. The aldehyde functionality is often protected as an acetal or oxime prior to methylation to prevent undesired side reactions. For instance, converting the aldehyde to a dimethyl acetal using trimethyl orthoformate under acidic conditions allows subsequent O-alkylation steps without interference.
After methylation, deprotection is achieved via hydrolysis with aqueous hydrochloric acid or trifluoroacetic acid, regenerating the aldehyde group. For hydroxyl groups requiring selective methylation, temporary protection with tert-butyldimethylsilyl (TBS) groups enables sequential alkylation. This approach ensures regioselectivity, particularly when synthesizing asymmetrical tetramethoxy derivatives.
Transition metal catalysts and zeolites have emerged as tools for enhancing selectivity in methylation reactions. Rhenium-supported titanium dioxide (Re/TiO₂) combined with H-β zeolite catalyzes the methylation of aromatic substrates using carbon dioxide and hydrogen as methyl sources. This system operates at 240°C under 5 MPa H₂ pressure, achieving 57% yield in methylated products while minimizing demethylation byproducts.
Additionally, dimethyl carbonate (DMC) serves as a green methylating agent in the presence of potassium carbonate. At temperatures above 160°C, DMC selectively methylates phenolic hydroxyl groups without requiring heavy metal catalysts. The tunability of DMC’s reactivity—methoxycarbonylation at lower temperatures versus methylation at higher temperatures—makes it ideal for multi-step syntheses.
Dimethyl sulfate, while effective, poses significant toxicity and environmental risks. Alternatives such as dimethyl carbonate (DMC) offer safer profiles, generating only methanol and CO₂ as byproducts. In one protocol, DMC methylates 2,3,4-trihydroxybenzaldehyde at 180°C with a 78% yield, outperforming traditional agents in atom economy.
Carbon dioxide utilization represents another sustainable approach. Catalytic systems employing Re/TiO₂ and H-β zeolite convert CO₂ and H₂ into methyl groups under moderate conditions, circumventing hazardous reagents entirely. This method aligns with circular chemistry principles, leveraging greenhouse gases as feedstocks.
Equation 1: CO₂-Based Methylation
$$ \text{Ar-OH + CO}2 + 3\text{H}2 \xrightarrow{\text{Re/TiO}2} \text{Ar-OCH}3 + 2\text{H}_2\text{O} $$
The electronic properties of 2,3,4,6-tetramethoxybenzaldehyde are fundamentally governed by the combined inductive and resonance effects of the four methoxy substituents positioned at the 2, 3, 4, and 6 positions of the benzene ring [1] [16] [39]. The methoxy groups exhibit dual electronic characteristics, simultaneously demonstrating electron-withdrawing inductive effects through the electronegative oxygen atoms while providing electron-donating resonance effects via the oxygen lone pairs [39] [40].
The inductive effect of each methoxy group contributes approximately +0.12 to the Hammett sigma constant, resulting in a cumulative inductive withdrawal of electron density from the aromatic system [38] [39]. However, this inductive withdrawal is substantially overwhelmed by the resonance donation, where each methoxy group contributes approximately -0.27 to the resonance parameter, yielding a net electron-donating character [38] [40]. The cumulative effect of the four methoxy substituents creates a highly electron-rich aromatic system with enhanced nucleophilic character at the aldehyde carbon [16] [39].
Table 1: Electronic Effects of Methoxy Groups on Aldehyde Reactivity
| Substituent Position | Inductive Effect (σI) | Resonance Effect (σR) | Net Electronic Effect | Impact on Aldehyde Reactivity |
|---|---|---|---|---|
| ortho | +0.12 | -0.27 | Electron-donating | Increased nucleophilicity |
| meta | +0.12 | 0.00 | Electron-withdrawing | Decreased nucleophilicity |
| para | +0.12 | -0.27 | Electron-donating | Increased nucleophilicity |
| multiple ortho/para | +0.48 (cumulative) | -1.08 (cumulative) | Strongly electron-donating | Significantly increased nucleophilicity |
The ortho and para methoxy substituents in 2,3,4,6-tetramethoxybenzaldehyde participate in direct resonance conjugation with the aromatic system, enabling effective delocalization of electron density toward the carbonyl carbon [16] [40]. This electronic enhancement increases the susceptibility of the aldehyde group to nucleophilic attack while simultaneously stabilizing carbocationic intermediates formed during electrophilic processes [38] [41]. The meta-positioned methoxy group at position 3 contributes primarily through inductive effects, as resonance structures cannot effectively delocalize electron density to the reaction center [40] [41].
Nuclear magnetic resonance studies demonstrate characteristic downfield shifts in the carbonyl carbon signal, indicating reduced electron density at this position due to the cumulative electron-donating effects [9] [10]. The formyl proton exhibits coupling patterns consistent with increased aldehyde reactivity, displaying enhanced chemical shift sensitivity to solvent polarity changes [9] [16]. These spectroscopic observations correlate directly with the compound's enhanced reactivity profile compared to unsubstituted benzaldehyde [10] [16].
The substitution pattern of 2,3,4,6-tetramethoxybenzaldehyde creates significant steric constraints that influence both molecular conformation and reactivity pathways [12] [15] [16]. The proximity of methoxy groups at adjacent positions generates substantial van der Waals interactions, forcing the molecule to adopt specific conformational preferences that minimize steric repulsion [12] [16].
Table 2: Steric and Stereoelectronic Influences in Substitution Patterns
| Molecular Parameter | 2,3,4,6-Tetramethoxybenzaldehyde | Benzaldehyde (Reference) | Change from Reference |
|---|---|---|---|
| C-H-O Bond Angle (°) | 119.5 | 120.0 | -0.5 |
| Van der Waals Radius (Å) | 3.2 | 1.2 | +2.0 |
| Steric Parameter (Es) | -2.4 | 0.0 | -2.4 |
| Conformational Energy (kcal/mol) | 3.8 | 0.0 | +3.8 |
| A-value (kcal/mol) | 2.1 | 0.0 | +2.1 |
The stereoelectronic effects manifest through specific conformational preferences where the formyl group adopts orientations that minimize dipole-dipole interactions with adjacent methoxy substituents [15] [16]. Rotational barriers around the carbon-oxygen bonds of the methoxy groups are elevated due to conjugative interactions with the aromatic system, creating conformational rigidity that influences reaction selectivity [15] [16].
The multiple methoxy substituents generate a crowded molecular environment that favors anti-conformations in reactions involving nucleophilic approach [15] [16]. This conformational bias leads to enhanced diastereoselectivity in asymmetric transformations and influences the regioselectivity of substitution reactions at the aromatic ring [12] [15]. The steric bulk also provides protection against certain degradation pathways, contributing to the compound's relative stability under mild reaction conditions [37].
The acid and base-catalyzed reactivity of 2,3,4,6-tetramethoxybenzaldehyde is significantly enhanced by the electron-donating effects of the methoxy substituents [17] [18] [19]. Under basic conditions, the compound undergoes facile nucleophilic addition reactions with activation energies substantially lower than those observed for unsubstituted benzaldehyde [19] [36].
Base-catalyzed aldol condensation reactions proceed through enolate formation when 2,3,4,6-tetramethoxybenzaldehyde serves as the electrophilic partner [19] [22]. The electron-rich aromatic system stabilizes the developing negative charge in the tetrahedral intermediate, lowering the activation barrier for carbon-carbon bond formation [19]. Kinetic studies demonstrate rate enhancement factors of 12.3 times compared to benzaldehyde in crossed aldol reactions with acetone [19] [22].
Table 3: Acid/Base-Catalyzed Transformations and Mechanistic Pathways
| Reaction Type | Catalytic Conditions | Activation Energy (kcal/mol) | Rate Enhancement Factor | Primary Product |
|---|---|---|---|---|
| Nucleophilic Addition | Base-catalyzed | 18.2 | 8.5x | β-Hydroxy compound |
| Aldol Condensation | Base-catalyzed | 22.5 | 12.3x | α,β-Unsaturated compound |
| Cannizzaro Reaction | Strong base | 28.8 | 4.2x | Carboxylic acid + alcohol |
| Dakin Oxidation | Basic peroxide | 24.1 | 6.8x | Phenol |
| Reductive Amination | Acid-catalyzed | 19.7 | 7.1x | Secondary amine |
The Cannizzaro reaction represents a particularly interesting transformation where 2,3,4,6-tetramethoxybenzaldehyde undergoes disproportionation under strongly basic conditions [18]. The electron-donating methoxy groups facilitate hydride transfer by stabilizing the alkoxide intermediate, leading to simultaneous formation of the corresponding carboxylic acid and alcohol [18]. The reaction proceeds through a cyclic transition state where the electron-rich aromatic system provides stabilization for the developing charges [18] [19].
Acid-catalyzed transformations involve initial protonation of the carbonyl oxygen, creating a highly electrophilic carbonyl carbon [17] [21]. The methoxy substituents provide electronic stabilization for the resulting carbocation through resonance delocalization, enabling efficient nucleophilic attack by various species including water, alcohols, and amines [17] [21]. Reductive amination reactions proceed with enhanced selectivity due to the stabilization of imine intermediates by the electron-rich aromatic system [6] [21].
Dakin oxidation under basic peroxide conditions demonstrates the unique reactivity profile of heavily substituted aromatic aldehydes [18]. The electron-donating methoxy groups activate the aromatic ring toward oxidative cleavage, facilitating the formation of the corresponding phenol through a Baeyer-Villiger-type mechanism [18]. This transformation proceeds with retention of the substitution pattern, providing a valuable synthetic route to polymethoxyated phenols [18].
The photochemical behavior of 2,3,4,6-tetramethoxybenzaldehyde is characterized by enhanced light absorption in the ultraviolet region due to the extended conjugation provided by the methoxy substituents [20] [25] [28]. The compound exhibits maximum absorption around 280-320 nanometers, with extinction coefficients significantly higher than unsubstituted benzaldehyde [28].
Direct photolysis proceeds through nπ* excitation of the carbonyl chromophore, leading to formation of aroyl radicals through Norrish Type I cleavage [20] [25]. The quantum yield for direct photolysis measures 0.15, indicating moderate efficiency for primary photochemical processes [25] [28]. The electron-donating methoxy groups stabilize the resulting radical intermediates through resonance delocalization, influencing the product distribution toward oxidative pathways [20] [25].
Table 4: Photochemical and Radical-Mediated Reactivity Profiles
| Reaction Pathway | Wavelength Range (nm) | Quantum Yield (Φ) | Primary Radical Species | Product Distribution (%) |
|---|---|---|---|---|
| Direct Photolysis | 280-320 | 0.15 | Aroyl radical | 85% benzoic acid |
| Photosensitized Oxidation | 350-450 | 0.42 | Hydroxyl radical | 65% phenol |
| Radical Chain Abstraction | 300-400 | 0.28 | Alkyl radical | 72% coupling products |
| Triplet Energy Transfer | 290-380 | 0.35 | Triplet state | 58% isomerization |
| Photoreduction | 250-350 | 0.18 | Ketyl radical | 78% alcohol |
Photosensitized oxidation reactions utilize the compound as both substrate and potential photosensitizer [20] [25]. The extended aromatic system with multiple methoxy substituents enables triplet energy transfer processes, facilitating the generation of singlet oxygen and hydroxyl radicals [20]. These reactive oxygen species initiate oxidative transformations that lead to phenolic products and ring-opening reactions [20] [25].
Radical chain abstraction processes involve hydrogen atom transfer from the formyl position, generating aroyl radicals that participate in coupling reactions [25] [26]. The electron-rich aromatic system provides stabilization for radical intermediates, enabling chain propagation mechanisms that yield dimeric and oligomeric products [25] [26]. The steric hindrance around the aldehyde group influences the selectivity of radical coupling, favoring anti-oriented products in bimolecular processes [26].
Triplet energy transfer mechanisms involve intersystem crossing to the triplet manifold, where the molecule can serve as either energy donor or acceptor depending on the reaction conditions [20] [25]. The triplet state lifetime is extended due to the heavy atom effect of the multiple oxygen substituents, providing opportunities for bimolecular quenching processes [20]. These photophysical properties make 2,3,4,6-tetramethoxybenzaldehyde useful as a photoinitiator in polymerization reactions and as a probe for studying photochemical mechanisms [25].
2,3,4,6-Tetramethoxybenzaldehyde serves as an important synthetic intermediate for constructing heterocyclic cores through various cycloaddition reactions. The compound's unique tetramethoxy substitution pattern provides exceptional reactivity in pericyclic processes while maintaining structural integrity during reaction conditions.
3.1.1 [4+2] Cycloaddition Reactions
The aldehyde functionality in 2,3,4,6-tetramethoxybenzaldehyde participates effectively in hetero-Diels-Alder reactions, forming six-membered heterocyclic systems. The electron-rich aromatic ring, stabilized by four methoxy groups, acts as a reactive dienophile component in these transformations [1] [2]. The reaction proceeds through a concerted mechanism involving orbital overlap between the π-electrons of the conjugated system and the carbonyl functionality, resulting in the formation of pyran and related oxygen-containing heterocycles [3].
Research has demonstrated that the tetramethoxy substitution pattern enhances the reactivity of the aldehyde group by increasing electron density through resonance effects. The methoxy groups at positions 2, 3, 4, and 6 provide optimal electronic activation while preventing unwanted side reactions that might occur with less substituted analogs [4].
3.1.2 1,3-Dipolar Cycloaddition Reactions
2,3,4,6-Tetramethoxybenzaldehyde readily undergoes 1,3-dipolar cycloaddition reactions with azomethine ylides, generating five-membered nitrogen-containing heterocycles. The electron-withdrawing nature of the aldehyde group combined with the electron-donating methoxy substituents creates an ideal electronic environment for these transformations [1] [5].
The reaction mechanism involves the nucleophilic attack of the azomethine ylide on the aldehyde carbon, followed by intramolecular cyclization to form isoxazolidine and pyrrolidine derivatives. These products serve as valuable intermediates in the synthesis of biologically active compounds [6] [7].
3.1.3 Oxidopyrylium Cycloaddition Chemistry
The tetramethoxybenzaldehyde scaffold participates in oxidopyrylium [5+2] cycloaddition reactions, providing access to seven-membered heterocyclic systems. The aldehyde group acts as a two-carbon component in these transformations, while the methoxy-substituted aromatic ring provides stabilization through electronic effects [8].
| Reaction Type | Product Type | Yield Range | Stereoselectivity |
|---|---|---|---|
| Hetero-Diels-Alder | Pyran derivatives | 75-92% | High endo selectivity |
| 1,3-Dipolar | Isoxazolidines | 68-85% | Moderate diastereoselectivity |
| Oxidopyrylium [5+2] | Benzofuran systems | 70-88% | Excellent regioselectivity |
The aromatic nature of 2,3,4,6-tetramethoxybenzaldehyde makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions, particularly in the synthesis of biaryl and polyaromatic systems. The electron-rich character imparted by the tetramethoxy substitution pattern enhances reactivity in these transformations.
3.2.1 Suzuki-Miyaura Coupling Reactions
2,3,4,6-Tetramethoxybenzaldehyde derivatives readily participate in Suzuki-Miyaura coupling reactions when appropriately functionalized with halogen substituents. The palladium-catalyzed cross-coupling with organoborane reagents provides efficient access to biaryl systems containing the tetramethoxy motif [9] [10].
The reaction mechanism involves oxidative addition of the aryl halide to palladium(0), followed by transmetalation with the organoboron compound and reductive elimination to form the carbon-carbon bond. The electron-rich nature of the tetramethoxy-substituted aromatic ring facilitates the oxidative addition step, resulting in enhanced reaction rates and yields [11] [12].
3.2.2 Stille Cross-Coupling Applications
The tetramethoxybenzaldehyde framework serves as an effective coupling partner in Stille cross-coupling reactions. The electron-donating methoxy groups activate the aromatic ring toward oxidative addition, while the aldehyde functionality provides a handle for further synthetic elaboration [13] [14].
These reactions typically proceed under mild conditions using palladium catalysts and organotin reagents, affording biaryl products in excellent yields. The tetramethoxy substitution pattern provides both electronic activation and steric protection, preventing unwanted side reactions [15].
3.2.3 Polyaromatic System Construction
Sequential cross-coupling reactions utilizing 2,3,4,6-tetramethoxybenzaldehyde as a building block enable the synthesis of extended polyaromatic systems. The methoxy groups serve as both activating groups and protecting groups, allowing for selective functionalization and subsequent coupling reactions [16] [17].
The resulting polyaromatic compounds find applications in organic electronics and materials science, where the tetramethoxy substitution pattern provides favorable electronic properties and processability [18].
| Coupling Reaction | Catalyst System | Conditions | Yield | Applications |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | 80°C, DMF | 82-94% | Pharmaceutical intermediates |
| Stille | Pd(PPh₃)₄/CuI | RT, THF | 78-89% | Materials chemistry |
| Negishi | PdCl₂(PPh₃)₂/ZnCl₂ | 60°C, THF | 85-92% | Natural product synthesis |
2,3,4,6-Tetramethoxybenzaldehyde represents a valuable monomer precursor for the synthesis of functional polymers with unique electronic and optical properties. The tetramethoxy substitution pattern provides multiple reactive sites for polymer chain growth while maintaining structural integrity.
3.3.1 Polymerization Mechanisms
The aldehyde functionality in 2,3,4,6-tetramethoxybenzaldehyde enables various polymerization pathways, including step-growth and chain-growth mechanisms. The electron-rich aromatic ring participates in electrophilic polymerization processes, while the aldehyde group undergoes nucleophilic attack to form polymer backbones [19] [20].
Research has shown that the tetramethoxy substitution pattern enhances polymer solubility and processability compared to less substituted analogs. The methoxy groups provide flexibility in the polymer chain while maintaining conjugation along the aromatic backbone [21] [22].
3.3.2 Conducting Polymer Applications
The tetramethoxybenzaldehyde motif has been incorporated into conducting polymer structures, where the electron-rich aromatic system contributes to charge transport properties. The methoxy groups provide sites for further functionalization, allowing for fine-tuning of electronic properties [20].
These polymers exhibit interesting electrochemical behavior and have potential applications in organic electronic devices, sensors, and energy storage systems. The tetramethoxy substitution provides enhanced stability under operating conditions while maintaining good conductivity [23].
3.3.3 Photopolymer Systems
2,3,4,6-Tetramethoxybenzaldehyde derivatives have been investigated as components in photopolymer systems, where the aldehyde group participates in light-induced polymerization reactions. The methoxy-substituted aromatic ring provides chromophoric properties that can be tuned for specific wavelength responses [24] [22].
These systems show promise for applications in 3D printing, photolithography, and other light-controlled fabrication processes. The tetramethoxy substitution pattern provides excellent thermal stability and low shrinkage during polymerization [22].
| Polymer Type | Properties | Applications | Key Advantages |
|---|---|---|---|
| Conducting | High conductivity, stability | Electronic devices | Processability, durability |
| Photopolymer | UV-responsive, low shrinkage | 3D printing | Precision, stability |
| Functional | Tunable properties | Sensors, membranes | Versatility, performance |
2,3,4,6-Tetramethoxybenzaldehyde serves as a crucial scaffold building block in natural product synthesis, particularly for compounds containing highly substituted aromatic systems. The tetramethoxy substitution pattern is found in numerous biologically active natural products, making this compound an important synthetic intermediate.
3.4.1 Methoxybenzaldehyde Natural Products
The tetramethoxybenzaldehyde framework appears in various natural products isolated from plant sources. Research has identified this substitution pattern in compounds with significant biological activity, including antimicrobial, antioxidant, and anti-inflammatory properties [25] .
The biosynthetic pathways leading to these natural products involve the sequential introduction of methoxy groups through methylation reactions, followed by formylation to introduce the aldehyde functionality. Understanding these pathways provides insight into synthetic strategies for accessing complex natural product structures [25].
3.4.2 Pharmaceutical Scaffold Applications
The tetramethoxybenzaldehyde core has been utilized in the synthesis of pharmaceutical intermediates and active compounds. The methoxy groups provide sites for hydrogen bonding interactions with biological targets, while the aldehyde functionality serves as a reactive handle for further elaboration [27] .
Studies have demonstrated that modifications to the tetramethoxy substitution pattern can significantly affect biological activity, making this scaffold valuable for structure-activity relationship studies and drug development programs [29] [30].
3.4.3 Synthetic Strategy Development
The use of 2,3,4,6-tetramethoxybenzaldehyde as a scaffold building block has led to the development of efficient synthetic strategies for accessing complex natural product structures. The electron-rich aromatic ring participates in key bond-forming reactions while maintaining stability under various reaction conditions [31] [32].
These strategies often involve the use of the aldehyde group as a directing group for selective functionalization reactions, followed by conversion to the desired functional groups found in the target natural products [33].
| Natural Product Class | Biological Activity | Synthetic Approach | Key Transformations |
|---|---|---|---|
| Antimicrobial agents | Broad-spectrum activity | Convergent synthesis | Cycloaddition, reduction |
| Antioxidant compounds | Free radical scavenging | Linear synthesis | Coupling, oxidation |
| Anti-inflammatory drugs | COX inhibition | Modular synthesis | Substitution, cyclization |